

Spectroscopic Profile of 2-Amino-6-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chloropyridine

Cat. No.: B103851

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-chloropyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Amino-6-chloropyridine**.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35	t	7.9	H-4
6.59	d	7.7	H-5
6.44	d	8.1	H-3
4.60	br s	-	-NH ₂

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
159.9	C-2
149.2	C-6
140.4	C-4
113.8	C-5
106.9	C-3

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3442	Strong	N-H asymmetric stretching
3300	Strong	N-H symmetric stretching
1628	Medium	NH ₂ scissoring
1580	Strong	C=C stretching
1450	Medium	C-H bending
1250	Medium	C-N stretching
1150	Strong	C-Cl stretching
830	Strong	C-H out-of-plane bending

Sample preparation: KBr pellet.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
128	100	[M] ⁺ (Molecular ion)
93	85	[M-Cl] ⁺
66	40	[M-Cl-HCN] ⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Amino-6-chloropyridine** (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of **2-Amino-6-chloropyridine** was finely ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

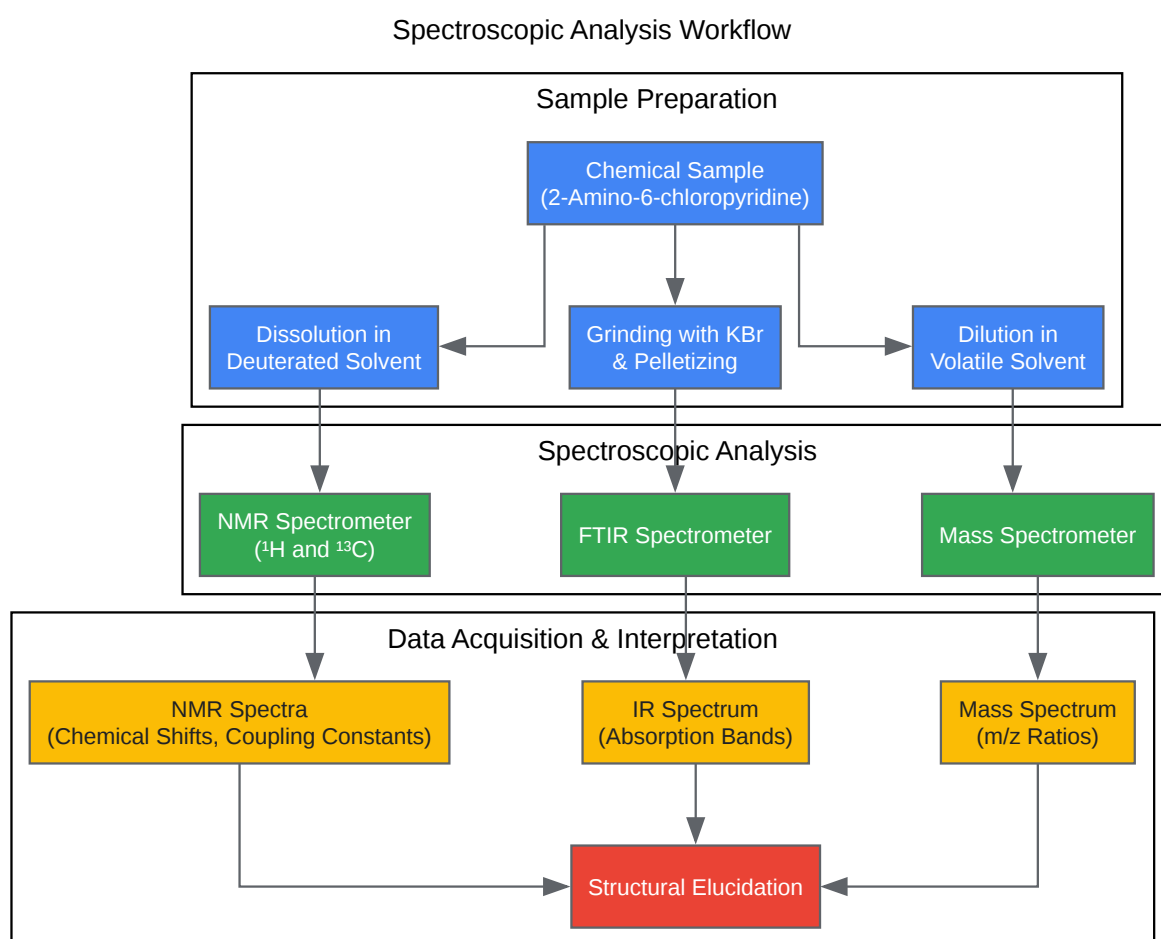
Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **2-Amino-6-chloropyridine** in methanol was introduced into the

instrument via a direct insertion probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-chloropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103851#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-6-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com